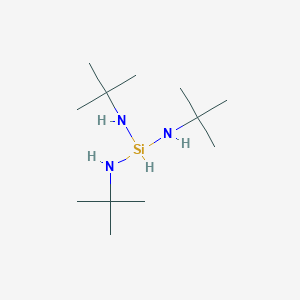
Tris(tert-butylamino)silane
Cat. No. B8727247
M. Wt: 245.48 g/mol
InChI Key: UGJHADISJBNSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06963006B2
Procedure details


The product of the reaction was a BTBAS-containing crude liquid having a TBA.HCl salt contained therein. The liquid was analyzed by GC analysis and found to contain the following: 91.90% TBA, 7.34% BTBAS, 0.13% 3-aza-2,2,8,8-tetramethyl-5-oxa-4,6-disilanane, 0.012% tris(tert-butylamino)silane, 0.028% bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine, and 0.064% other impurities present in minor amounts.


Name
bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([NH:6][SiH:7](NC(C)(C)C)[NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:5])([CH3:4])[CH3:3].C(N[SiH2]N([SiH2]NC(C)(C)C)C(C)(C)C)(C)(C)C>>[C:9]([NH:8][SiH2:7][NH:6][C:2]([CH3:5])([CH3:4])[CH3:3])([CH3:12])([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C
|
Step Three
|
Name
|
bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N[SiH2]N(C(C)(C)C)[SiH2]NC(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)N[SiH2]NC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
